Galactinol
Overview
Description
Synthesis Analysis
The synthesis of galactinol involves the enzyme galactinol synthase (GolS), which facilitates the formation of galactinol from UDP-galactose and myo-inositol. This enzymatic activity has been studied across various plant species, indicating its universal role in RFO biosynthesis and stress response. For instance, in Arabidopsis thaliana, GolS activity is induced under stress conditions, leading to increased levels of galactinol and raffinose, correlating with enhanced stress tolerance (Nishizawa, Yabuta, & Shigeoka, 2008).
Molecular Structure Analysis
Galactinol's molecular structure comprises a galactose moiety linked to myo-inositol. The crystal structure of galactinol dihydrate has been elucidated, revealing details about its hydrogen-bonding network and the conformation of its glycosidic linkage, which is essential for understanding its function and interactions within the cell (Noguchi et al., 2000).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Horticulture, Environment, and Biotechnology .
Summary of the Application
Galactinol, a galactosyl donor, is the key substrate in raffinose family oligosaccharide (RFO) biosynthesis pathways. It has been found to regulate some defense-related genes under biotic and abiotic stresses . In this study, the application of galactinol to tomatoes was found to enhance their tolerance to cold and heat stresses .
Methods of Application or Experimental Procedures
The study involved treating tomato plants with galactinol and observing the response of the plants to cold and heat stresses. The expression levels of galactinol synthase (SlGolS) genes in the plants were monitored under these stress conditions .
Results or Outcomes
The study found that the application of galactinol improved the cold and heat tolerances of tomato plants. The expression levels of SlGolS1, SlGolS2, and SlGolS4 genes responded to cold stress, while the expression levels of SlGolS1, SlGolS2, and SlGolS3 increased under heat stress .
2. Influencing the Metabolism of Chlorophyll, Carotenoids, and Ethylene in Tomato Fruits
Specific Scientific Field
This application is related to the field of Botany and Genetics .
Summary of the Application
Galactinol synthase (GolS), which catalyses the synthesis of galactinol, contributes to plant growth, development, and resistance mechanisms. This study explored the role of GolS in fruit development .
Methods of Application or Experimental Procedures
The study used CRISPR/Cas9 gene-editing technology to create a gols2 mutant in tomato. The mutant showed uniformly green fruits without dark-green shoulders, and promoted fruit ripening .
Results or Outcomes
The study found that galactinol was undetectable in the ovaries and fruits of the mutant, and the accumulation of chlorophyll and chloroplast development was suppressed in the fruits. The study also found that early color transformation and ethylene release was prompted in the gols2 lines .
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMRQDBPZKXKG-ZNVDUFQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958068 | |
Record name | Galactinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galactinol | |
CAS RN |
3687-64-7 | |
Record name | Galactinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALACTINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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